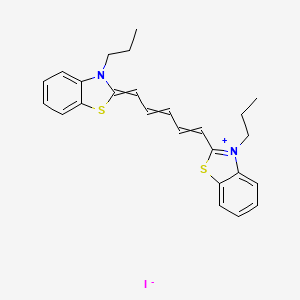
3,3'-Dipropylthiadicarbocyanine iodide
概要
説明
3,3’-Dipropylthiadicarbocyanine iodide, also known as DiSC3(5), is a carbocyanine fluorescent dye sensitive to membrane potential . It is used as a fluorogenic probe to detect and measure changes in transmembrane potential or configuration induced by membrane-altering agents .
Molecular Structure Analysis
The molecular structure of 3,3’-Dipropylthiadicarbocyanine iodide is represented by the empirical formula C25H27IN2S2 . It has a molecular weight of 546.53 .Chemical Reactions Analysis
3,3’-Dipropylthiadicarbocyanine iodide is used to monitor cell membrane potential . Upon cell hyperpolarization, it enters cells, exhibits a shift in emission maxima to 688 nm, and decreases in fluorescence intensity . When the cell membrane is depolarized, the fluorescence intensity of the dye increases as it exits the cells .Physical And Chemical Properties Analysis
3,3’-Dipropylthiadicarbocyanine iodide is a powder form substance . It is soluble in DMF . It has a melting point of 245°C (dec.) (lit.) . The dye exhibits fluorescence with an excitation maximum at 500 nm and an emission maximum at 705 nm in DMF .科学的研究の応用
Fluorogenic Probe
3,3’-Dipropylthiadicarbocyanine iodide, also known as DiSC3(5), is used as a fluorogenic probe . It is used to detect and measure changes in transmembrane potential or configuration induced by membrane altering agents .
Transmembrane Potential Measurements
This compound is applied for transmembrane potential measurements . It can be used to study the changes in the transmembrane potential of cells, which is crucial in understanding cellular processes such as signal transduction, ion channel activity, and cell polarization .
Mitochondrial Potential Studies
In the field of biochemistry, 3,3’-Dipropylthiadicarbocyanine iodide is used to study transmembrane mitochondrial potentials . This is important in understanding the role of mitochondria in energy production and apoptosis .
Membrane Altering Agents Detection
The compound is used to detect and measure changes in transmembrane potential or configuration induced by membrane altering agents . This can help in the study of various diseases that involve the alteration of cell membranes .
Fluorescence Studies
3,3’-Dipropylthiadicarbocyanine iodide is suitable for fluorescence . It can be used in various fluorescence-based assays and imaging techniques .
作用機序
Target of Action
The primary target of 3,3’-Dipropylthiadicarbocyanine iodide, also known as DiSC3(5), is the cell membrane . This compound is used as a fluorogenic probe to detect and measure changes in transmembrane potential or configuration induced by membrane-altering agents .
Mode of Action
DiSC3(5) is a cationic dye that accumulates on hyperpolarized membranes and is translocated into the lipid bilayer . It diffuses laterally within the cellular plasma membranes, resulting in even staining of the entire cell at optimal concentrations .
Biochemical Pathways
It is known that the compound’s fluorescence is greatly enhanced when incorporated into membranes or bound to lipophilic biomolecules such as proteins . This suggests that DiSC3(5) may interact with various biochemical pathways involving these components.
Pharmacokinetics
It is soluble in dmf (dimethylformamide), indicating that its bioavailability may be influenced by its solubility .
Result of Action
The primary result of DiSC3(5)'s action is the detection and measurement of changes in transmembrane potential or configuration . This is achieved through the compound’s fluorescence, which is greatly enhanced when it is incorporated into membranes or bound to lipophilic biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DiSC3(5). For instance, the compound’s fluorescence is weak in water but greatly enhanced in a lipid environment . Therefore, the presence and nature of lipids in the environment can significantly impact the compound’s action and efficacy.
Safety and Hazards
3,3’-Dipropylthiadicarbocyanine iodide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
特性
IUPAC Name |
3-propyl-2-[5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N2S2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEURKKLNUGTDA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27IN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967744 | |
| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dipropylthiadicarbocyanine iodide | |
CAS RN |
53213-94-8 | |
| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dipropylthiadicarbocyanine Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,3'-Dipropylthiadicarbocyanine iodide interact with cell membranes and what downstream effects can be observed?
A1: 3,3'-Dipropylthiadicarbocyanine iodide is a lipophilic cation that partitions between the membrane and aqueous phases in a Nernstian fashion. [] Its fluorescence changes in response to alterations in membrane potential. Upon cell membrane hyperpolarization, the dye enters the cell, leading to fluorescence quenching. Conversely, membrane depolarization results in dye release and increased fluorescence. [, ] This property makes diS-C3-(5) a valuable tool for studying ion transport, membrane permeability, and the effects of various compounds and stimuli on membrane potential in a variety of cell types, including epithelial cells, red blood cells, and platelets. [, , , , , , , , , , , , ]
Q2: Can 3,3'-Dipropylthiadicarbocyanine iodide be used to study specific ion channels or transporters?
A2: While not directly interacting with specific channels or transporters, diS-C3-(5) can be used to indirectly assess their activity by monitoring membrane potential changes associated with their function. For instance, researchers have used diS-C3-(5) to study the activity of K+ channels, Cl-/HCO3- antiporters, Na+/H+ exchangers, and the Na:K pump. [, , , , , , ] By manipulating experimental conditions and using specific inhibitors or activators, researchers can infer the involvement of particular ion channels or transporters in the observed membrane potential changes.
Q3: Can you provide examples of specific research applications utilizing 3,3'-Dipropylthiadicarbocyanine iodide?
A3: Certainly! 3,3'-Dipropylthiadicarbocyanine iodide has been instrumental in diverse research areas, including:
- Investigating the impact of bacterial toxins on membrane permeability: Studies have utilized diS-C3-(5) to demonstrate the membrane-permeabilizing effects of toxins like Bacillus thuringiensis δ-endotoxin and Escherichia coli enterotoxin STb. [, , ]
- Characterizing the mechanism of action of antimicrobial peptides: Researchers have employed diS-C3-(5) to study how antimicrobial peptides like pleurocidin and its analogs interact with bacterial membranes, causing membrane disruption and depolarization. [, ]
- Elucidating the role of Na+/H+ exchangers in sperm function: diS-C3-(5), alongside other techniques, has been crucial in understanding how Na+/H+ exchangers regulate sperm intracellular pH, influencing crucial sperm functions like motility and the acrosome reaction. []
Q4: What is the molecular formula and weight of 3,3'-Dipropylthiadicarbocyanine iodide?
A4: The molecular formula of 3,3'-Dipropylthiadicarbocyanine iodide is C21H25IN2S2, and its molecular weight is 480.44 g/mol. []
Q5: Are there any specific considerations regarding the compatibility of 3,3'-Dipropylthiadicarbocyanine iodide with different materials or experimental conditions?
A5: While the provided research doesn't explicitly detail material compatibility, it highlights the importance of considering potential dye binding to cellular components. One study observed that diS-C3-(5) appeared to enter cells and become irreversibly bound, limiting its use in certain experimental setups. [, ] Researchers should carefully consider potential dye interactions and optimize experimental protocols accordingly.
Q6: Does 3,3'-Dipropylthiadicarbocyanine iodide have any limitations in its application?
A6: Yes, there are limitations to consider:
- Non-specificity: diS-C3-(5) reports on overall membrane potential changes and does not differentiate between specific ion fluxes. [, ] Careful experimental design and controls are essential to pinpoint the contributions of specific channels or transporters.
- Potential toxicity: One study indicated that diS-C3-(5) might influence the energy metabolism of Ehrlich ascites tumor cells, emphasizing the need to use appropriate controls and consider potential dye-induced artifacts. []
- Limited long-term use in some cell types: Binding to intracellular components might hinder its use for long-term experiments in certain cells. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




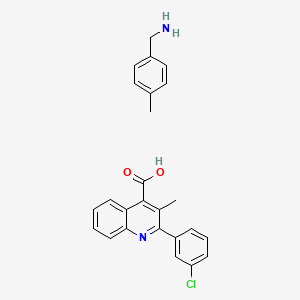
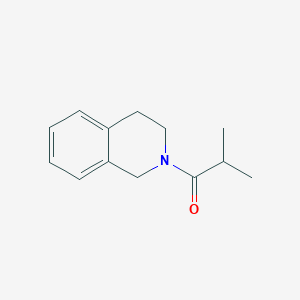

![(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B7765171.png)


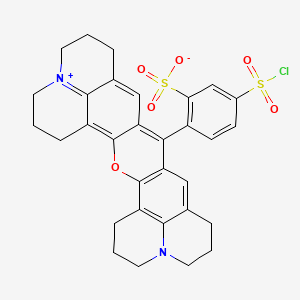
![Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B7765193.png)
![(2E)-2-[(2E)-2-[2-Chloro-3-[(Z)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B7765200.png)
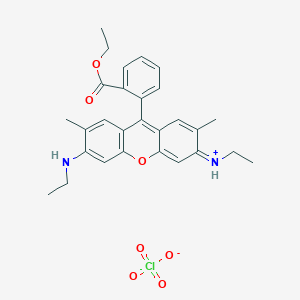
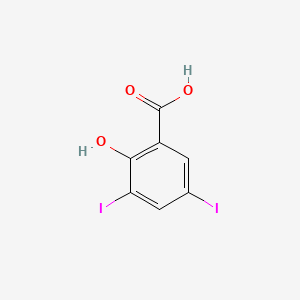
![4-Chloro-5-(2-furanyl)-thieno[2,3-d]pyrimidine](/img/structure/B7765232.png)
![3-pentyl-2-((1E,3Z)-3-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B7765236.png)